![molecular formula C20H22FNO3 B2811920 2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1049340-77-3](/img/structure/B2811920.png)
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also known as AGN-241751, is a synthetic compound that belongs to the class of cyclopropyl amides. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthetic Chemistry Applications
Oxidative Radical Cyclization
The compound has been utilized in the study of Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. This involves the transformation of acetamides to produce tetrahydroindol-2-ones and erythrinanes, which are significant in synthesizing natural Erythrina alkaloids (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Facilitation of Cyclization Reactions
The compound facilitates important cyclization reactions in the synthesis of complex organic structures such as (±)-crispine A, showcasing its utility in creating biologically active molecules (King, 2007).
Organic Chemistry Applications
- Characterization in Pesticide Development: It's involved in the characterization of N-derivatives of phenoxyacetamide, which are potential pesticides. This highlights its role in developing new agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2011).
Pharmacology Applications
Enzyme Inhibition Studies
Research has explored its derivatives' role in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are crucial in treating diseases like Alzheimer's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Analgesic and Anti-Inflammatory Activities
The compound's derivatives have shown potential in providing analgesic effects and anti-inflammatory effects, suggesting its relevance in pain management and inflammation control (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antiviral Potential
An in silico study indicated that derivatives of this compound might interact with SARS-CoV-2 targets, suggesting a potential role in developing antiviral treatments (Almeida-Neto et al., 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-8-3-14(11-18(17)25-2)12-19(23)22-13-20(9-10-20)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTUFYMIGWTIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide |
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